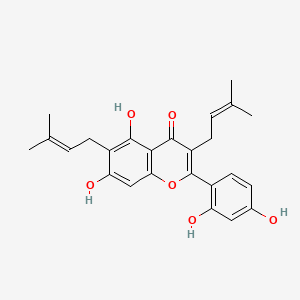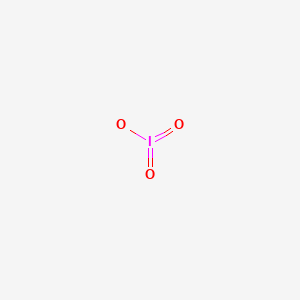
Cytosporic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytosporic acid is a monocarboxylic acid that is 3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid substituted by a (2R)-hexan-2-yl at position 7, a hydroxy group at position 6 and a 3-hydroxypropanoyl group at position 8. It is a fungal metabolite produced by Cytospora with HIV-1 integrase inhibitory activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a beta-hydroxy ketone, a cyclic ketone, an enol, a primary alcohol, a dioxo monocarboxylic acid and a member of hexahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibitory Activity
Cytosporic acid, isolated from the fungus Cytospora sp., exhibits inhibitory activity against HIV-1 integrase, a critical enzyme in HIV replication. This property suggests potential for development into anti-retroviral therapy (Jayasuriya et al., 2003).
Synthesis of Bioactive Compounds
Researchers have developed methods to synthesize cytosporone analogs, including AMS35AA and AMS35BB, starting from 3,5-dimethoxybenzoic acid. These compounds, related to this compound, display several biological properties, highlighting the versatility of this compound derivatives (Vitor et al., 2021).
Nanoparticle Fabrication for Protein Delivery
In the field of nanotechnology, this compound derivatives have been explored for their potential in creating mesoporous metal-organic frameworks (MOFs) for efficient protein delivery, showcasing their utility in biomedical applications (Wang et al., 2018).
Antimicrobial and Antiviral Properties
This compound and its derivatives have shown cytotoxic, antimicrobial, and antiviral activities. This includes significant effects against viruses like hepatitis C and effectiveness against bacteria and fungi, indicating their potential in developing new therapeutic agents (Narmani et al., 2019).
Drug Delivery Systems
Studies have explored the use of this compound derivatives in developing drug delivery systems. These include positively charged nanoparticles for oral bioavailability improvement of drugs and multifunctional nanoparticles for optical/MR imaging in vivo (El-Shabouri, 2002), (Lee et al., 2011).
Biomedical and Tissue Engineering Applications
This compound derivatives have found applications in the fabrication of chitosan-based scaffolds for tissue engineering. These scaffolds have been used for drug encapsulation and release, offering a promising platform for various biomedical applications, including cancer treatment (Thangavel et al., 2016).
Eigenschaften
Molekularformel |
C22H34O6 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(1S,3S,4aR,8S,8aS)-7-[(2R)-hexan-2-yl]-6-hydroxy-8-(3-hydroxypropanoyl)-3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-5-6-7-13(3)17-20(26)19(25)14-10-12(2)11-15(21(27)28)18(14)22(17,4)16(24)8-9-23/h12-15,18,23,26H,5-11H2,1-4H3,(H,27,28)/t12-,13+,14+,15-,18-,22+/m0/s1 |
InChI-Schlüssel |
DHAUNSINPICAFU-DSGRLQPCSA-N |
Isomerische SMILES |
CCCC[C@@H](C)C1=C(C(=O)[C@@H]2C[C@@H](C[C@@H]([C@H]2[C@]1(C)C(=O)CCO)C(=O)O)C)O |
SMILES |
CCCCC(C)C1=C(C(=O)C2CC(CC(C2C1(C)C(=O)CCO)C(=O)O)C)O |
Kanonische SMILES |
CCCCC(C)C1=C(C(=O)C2CC(CC(C2C1(C)C(=O)CCO)C(=O)O)C)O |
Synonyme |
cytosporic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2-[(2,2-diphenylethoxy)acetyl]-L-arginine](/img/structure/B1234965.png)



![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)


![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)





